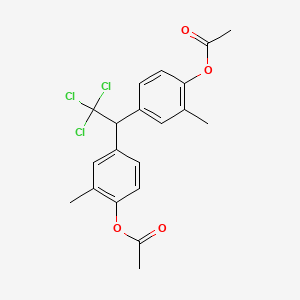
(2,2,2-Trichloroethane-1,1-diyl)bis-2-methylbenzene-4,1-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETIC ACID 4-(1-(4-ACO-3-ME-PH)-2,2,2-TRICHLORO-ETHYL)-2-METHYL-PHENYL ESTER: is a synthetic organic compound It is characterized by its complex structure, which includes acetic acid, a phenyl ester, and a trichloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ACETIC ACID 4-(1-(4-ACO-3-ME-PH)-2,2,2-TRICHLORO-ETHYL)-2-METHYL-PHENYL ESTER typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acetic acid, phenol derivatives, and trichloroethyl compounds.
Esterification: The esterification reaction involves the reaction of acetic acid with a phenol derivative in the presence of an acid catalyst to form the phenyl ester.
Substitution Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the esterification and substitution reactions.
Catalysts and Solvents: Employing specific catalysts and solvents to optimize reaction yields and purity.
Purification: Implementing purification techniques such as distillation, crystallization, or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
ACETIC ACID 4-(1-(4-ACO-3-ME-PH)-2,2,2-TRICHLORO-ETHYL)-2-METHYL-PHENYL ESTER: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
ACETIC ACID 4-(1-(4-ACO-3-ME-PH)-2,2,2-TRICHLORO-ETHYL)-2-METHYL-PHENYL ESTER: has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ACETIC ACID 4-(1-(4-ACO-3-ME-PH)-2,2,2-TRICHLORO-ETHYL)-2-METHYL-PHENYL ESTER involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
ACETIC ACID 4-(1-(4-ACO-3-ME-PH)-2,2,2-TRICHLORO-ETHYL)-2-METHYL-PHENYL ESTER: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other phenyl esters and trichloroethyl derivatives.
Propriétés
Formule moléculaire |
C20H19Cl3O4 |
|---|---|
Poids moléculaire |
429.7 g/mol |
Nom IUPAC |
[4-[1-(4-acetyloxy-3-methylphenyl)-2,2,2-trichloroethyl]-2-methylphenyl] acetate |
InChI |
InChI=1S/C20H19Cl3O4/c1-11-9-15(5-7-17(11)26-13(3)24)19(20(21,22)23)16-6-8-18(12(2)10-16)27-14(4)25/h5-10,19H,1-4H3 |
Clé InChI |
HKBQBOAUXUGXOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)OC(=O)C)C)C(Cl)(Cl)Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970659.png)
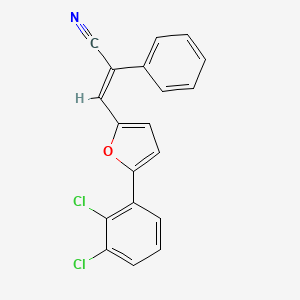
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11970669.png)
![(2E)-3-(4-methoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide](/img/structure/B11970684.png)
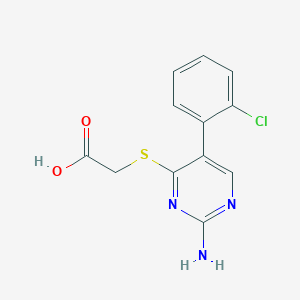
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970702.png)
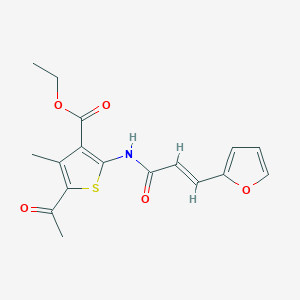

![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11970725.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11970728.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11970735.png)
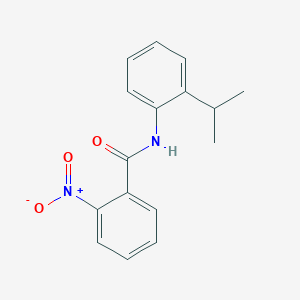
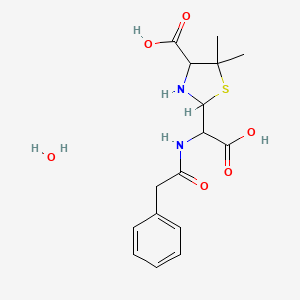
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970742.png)
